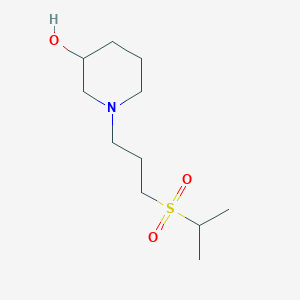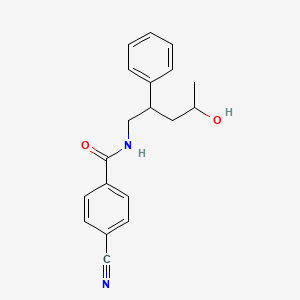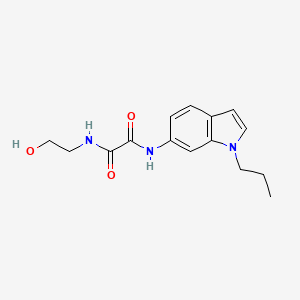
N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide (CMH) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. CMH is a white crystalline solid that is soluble in organic solvents, and it has a molecular weight of 248.76 g/mol.
Mechanism of Action
The exact mechanism of action of N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide is not fully understood. However, it has been suggested that N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide has also been found to induce apoptosis, a programmed cell death, in cancer cells.
Biochemical and physiological effects:
N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide has been shown to exhibit low toxicity in animal models, indicating its potential as a safe and effective drug candidate. However, further studies are needed to determine its long-term effects on human health. N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide has also been found to possess good pharmacokinetic properties, such as high solubility and bioavailability, making it a promising drug candidate.
Advantages and Limitations for Lab Experiments
One of the advantages of using N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide in lab experiments is its high purity and stability. N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide is also readily available and can be synthesized in large quantities. However, one of the limitations of using N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide is its low water solubility, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several potential future directions for research on N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide. One area of interest is the development of N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide-based prodrugs, which can improve its water solubility and bioavailability. Another area of research is the synthesis of novel N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide derivatives with improved antitumor activity and selectivity. Additionally, the use of N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide in material science, such as the preparation of novel polymers and nanomaterials, is an area of growing interest. Overall, the potential applications of N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide in various fields make it a promising compound for future research.
Synthesis Methods
The synthesis of N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide involves the reaction between 2-chloro-3-methylphenyl isocyanate and 2-hydroxyethylamine. The reaction is carried out under reflux conditions in a suitable solvent, such as dichloromethane or chloroform. The product is obtained in high yield and purity by recrystallization from a suitable solvent.
Scientific Research Applications
N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide has also been found to possess anti-inflammatory, antioxidant, and antiviral properties. Additionally, N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide has been used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
properties
IUPAC Name |
N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-7-3-2-4-8(9(7)12)14-11(17)10(16)13-5-6-15/h2-4,15H,5-6H2,1H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOJCIOWEHKJIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640930.png)
![1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol](/img/structure/B6640933.png)
![[5-(4-Chlorophenyl)pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B6640945.png)

![[2-(Furan-3-yl)-1,3-thiazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640950.png)
![[2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640955.png)
![(3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanone](/img/structure/B6640977.png)
![N-[1-(3-hydroxyazetidin-1-yl)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide](/img/structure/B6640989.png)

![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6641002.png)
![1-(2-Hydroxyethyl)-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B6641009.png)


![(4-Hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone](/img/structure/B6641023.png)